molecular formula C24H21ClN2O2S B6517238 4-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione CAS No. 899783-98-3

4-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B6517238
CAS No.: 899783-98-3
M. Wt: 437.0 g/mol
InChI Key: IRXJMQFQFBLJFU-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-diene-3,5-dione is a tricyclic heterocyclic compound characterized by a fused 7.4.0.0²,⁷ ring system. The structure includes:

  • 8-thia: A sulfur atom in the central ring.
  • 4,6-diaza: Two nitrogen atoms at positions 4 and 4.
  • Substituents: A 4-chlorophenyl group at position 4 and a 4-methylbenzyl (p-tolylmethyl) group at position 5.
  • Functional groups: Two ketone groups at positions 3 and 3.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2S/c1-15-6-8-16(9-7-15)14-26-23-21(19-4-2-3-5-20(19)30-23)22(28)27(24(26)29)18-12-10-17(25)11-13-18/h6-13H,2-5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXJMQFQFBLJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Comparable Compound:

4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-diene-3,5-dione (CAS: 799790-56-0)

Structural Differences :
Property Target Compound Analogous Compound
Position of Cl 4-chlorophenyl 3-chlorophenyl
Benzyl Substituent 4-methylphenylmethyl (p-tolylmethyl) 4-fluorophenylmethyl
Additional Groups None 12,12-dimethyl; 11-oxa (oxygen atom replaces a carbon)
Physicochemical Properties :
Property Target Compound (Estimated) Analogous Compound
Molecular Formula C₂₅H₂₀ClN₂O₂S C₂₄H₂₀ClFN₂O₃S
Molecular Weight ~453.96 g/mol 470.9 g/mol
XLogP3 (Lipophilicity) ~4.5 (estimated) 4.9
TPSA (Ų) ~78.1 (estimated) 78.1

Key Observations :

  • Electron Effects : The 4-fluorophenylmethyl group in the analogue introduces stronger electron-withdrawing effects compared to the 4-methylphenylmethyl group, which could influence solubility and metabolic stability .
  • Oxygen vs. Sulfur : The 11-oxa substitution in the analogue reduces sulfur content, possibly improving solubility but reducing thioether-mediated reactivity.

Broader Class Comparisons

Compounds with spiro or fused tricyclic systems (e.g., 8-aza/oxa/thia derivatives) often exhibit distinct physicochemical behaviors:

  • Spiro[4.5]decane Derivatives (from ): These feature a central spirocyclic core with benzothiazole or dimethylamino-phenyl substituents. While structurally distinct, they share similar challenges in synthesis (e.g., cyclization efficiency) and exhibit comparable topological polar surface areas (~78–85 Ų), suggesting analogous solubility profiles .
  • Impact of Halogenation : Chlorine and fluorine substituents (common in both target and analogous compounds) enhance electronegativity and rigidity, often improving target selectivity but increasing molecular weight and logP values .

Data Tables

Table 1: Structural and Property Comparison

Parameter Target Compound 4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-... Spiro[4.5]decane Derivatives
Core Structure 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷] 11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷] 7-oxa-9-aza-spiro[4.5]decane
Key Substituents 4-Cl, 4-MeBenzyl 3-Cl, 4-FBenzyl, 12,12-dimethyl Benzothiazole, dimethylamino-phenyl
Molecular Weight (g/mol) ~453.96 470.9 400–500 (estimated)
XLogP3 ~4.5 4.9 3.5–5.0

Table 2: Substituent Impact on Properties

Substituent Effect on Lipophilicity (XLogP3) Effect on Solubility (TPSA)
4-chlorophenyl ↑↑ ↓ (electron-withdrawing)
4-methylphenylmethyl ↓ (hydrophobic)
4-fluorophenylmethyl ↑↑ ↓↓ (stronger EWG)
12,12-dimethyl ↑↑ ↓ (steric hindrance)

Research Implications

The comparison highlights the critical role of substituent positioning and electronic effects in modulating drug-like properties. For instance:

  • The 4-methyl group in the target compound may reduce metabolic oxidation compared to the 4-fluorine in the analogue .
  • The absence of 12,12-dimethyl groups in the target compound likely improves conformational flexibility, which could enhance binding to flexible enzyme pockets.

Further studies should explore crystallographic data (via SHELX-based refinement ) and biological activity profiles to validate these hypotheses.

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